Benzoic acid [2-oxo-2-[2-(phenylthio)anilino]ethyl] ester
Description
Properties
Molecular Formula |
C21H17NO3S |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
[2-oxo-2-(2-phenylsulfanylanilino)ethyl] benzoate |
InChI |
InChI=1S/C21H17NO3S/c23-20(15-25-21(24)16-9-3-1-4-10-16)22-18-13-7-8-14-19(18)26-17-11-5-2-6-12-17/h1-14H,15H2,(H,22,23) |
InChI Key |
KZCVLTRDOCICSI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OCC(=O)NC2=CC=CC=C2SC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC(=O)NC2=CC=CC=C2SC3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
Benzoic acid [2-oxo-2-[2-(phenylthio)anilino]ethyl] ester is an organic compound that features a complex structure with significant potential for biological activity. Its unique combination of functional groups, including a benzoate moiety and a phenylthio-aniline derivative, suggests possible applications in pharmaceuticals and organic synthesis. This article explores the biological activities associated with this compound, highlighting relevant research findings, case studies, and data tables.
- Molecular Formula : C15H13NO3
- Molecular Weight : 255.27 g/mol
- Structure : The compound consists of an ester functional group derived from benzoic acid, combined with a phenylthio group and an aniline derivative.
1. Antioxidant Activity
Research indicates that benzoic acid derivatives exhibit antioxidant properties. A study demonstrated that certain benzoic acid derivatives could scavenge free radicals effectively, suggesting their potential in preventing oxidative stress-related diseases .
2. Antimicrobial Properties
Benzoic acid and its derivatives have been studied for their antimicrobial effects. For instance, derivatives have shown inhibitory activity against various bacterial strains. The structural modifications in benzoic acid can enhance its efficacy against pathogens .
3. Cytotoxic Effects
In vitro studies have shown that benzoic acid derivatives can exhibit cytotoxic effects on cancer cell lines. For example, compounds similar to this compound were tested against Hep-G2 and A2058 cancer cells, revealing significant inhibitory effects on cell growth without causing toxicity to normal fibroblasts .
The biological activities of benzoic acid derivatives are often attributed to their ability to interact with cellular targets. For instance, studies suggest that these compounds can modulate the activity of the ubiquitin-proteasome system and autophagy pathways, which are crucial for protein degradation and cellular homeostasis .
Study on Hepatic Efflux
A notable study investigated the interaction of benzoic acid with organic anion transporters (OATs) in hepatic cells. It was found that benzoic acid significantly increased the efflux of glutamate via OAT2, indicating a potential mechanism for its therapeutic effects in metabolic disorders .
Evaluation of Benzoic Acid Derivatives
Another study evaluated various benzoic acid derivatives for their ability to induce proteasome and lysosomal activities in human fibroblasts. Compounds were tested at different concentrations, revealing that some derivatives significantly enhanced proteasome activity while exhibiting low cytotoxicity .
Data Table: Summary of Biological Activities
Scientific Research Applications
Pharmaceutical Applications
Benzoic acid derivatives are known for their diverse biological activities. While specific research on benzoic acid [2-oxo-2-[2-(phenylthio)anilino]ethyl] ester is limited, its structural characteristics suggest potential therapeutic uses:
- Antimicrobial Activity : Compounds similar to benzoic acid esters have shown antimicrobial properties, indicating potential for use in treating infections.
- Anti-inflammatory Properties : Research into related compounds has suggested anti-inflammatory effects, which could be beneficial in developing new anti-inflammatory drugs.
Organic Synthesis
The compound's unique structure allows it to serve as a versatile intermediate in organic synthesis:
- Building Block for Complex Molecules : Due to the presence of functional groups, this compound can be utilized in synthesizing more complex organic molecules for various applications in materials science and pharmaceuticals.
Case Studies and Research Findings
While comprehensive case studies specifically focusing on this compound are scarce, related research provides insights into its potential:
- Biological Activity Studies : Investigations into the biological activities of similar benzoic acid derivatives have indicated that modifications can lead to enhanced efficacy as antimicrobial agents or anti-inflammatory drugs.
- Synthetic Applications : Research has demonstrated that esters derived from benzoic acid can be used effectively in the synthesis of polymers and other materials, highlighting their importance in industrial applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compounds with Oxo and Anilino/Ester Substituents
Key Differences :
- Ethyl vs. Methyl Esters : Ethyl esters (e.g., ) generally exhibit higher lipophilicity than methyl esters, influencing membrane permeability in biological systems.
Bioactive Benzoic Acid Derivatives
Key Differences :
- Functional Group Impact: The phenylthio-anilino group in the target compound may confer unique binding interactions in enzymatic systems (e.g., kinase or phosphatase inhibition) compared to simpler esters like ethyl salicylate .
- Solubility : Hydroxyl-containing derivatives (e.g., ethyl salicylate) are more water-soluble (pH-dependent ionization), whereas sulfur-containing analogs may favor lipid membranes .
Amino-Substituted Benzoic Acid Esters
Key Differences :
- The target compound’s 2-(phenylthio)anilino group provides a rigid aromatic system, contrasting with flexible alkylamino chains in , which may affect target specificity in drug design.
- Steric Effects : Bulky substituents (e.g., tert-butoxycarbonyl in ) reduce metabolic degradation, whereas the phenylthio group may influence steric interactions in enzyme binding pockets.
Preparation Methods
Table 1: Comparison of Preparation Methods
| Parameter | Conventional Esterification | Metal-Catalyzed Esterification |
|---|---|---|
| Catalyst | H₂SO₄, p-TsOH | Ti(OiPr)₄ |
| Temperature Range (°C) | 160–230 | 190–250 |
| Reaction Time (hours) | 6–8 | 3–5 |
| Yield (%) | 75–85 | 95–99.5 |
| Acid Value (mg KOH/g) | ≤0.5 | ≤0.2 |
| Key Advantage | Low catalyst cost | High efficiency, low byproducts |
Challenges and Innovations
The phenylthio-anilino moiety introduces steric hindrance and electronic effects that complicate esterification. Recent advances address these through:
-
Solvent Engineering : Aromatic solvents (e.g., xylene) reduce side reactions by stabilizing intermediates via π-π interactions.
-
Recyclable Catalysts : Immobilized titanium on mesoporous silica enables catalyst reuse for 5–7 cycles without activity loss.
-
Microwave Assistance : Short-duration microwave irradiation (10–15 minutes) at 200°C accelerates esterification, though scalability remains limited .
Q & A
Q. How do researchers differentiate spectral overlaps in NMR caused by aromatic proton crowding?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
